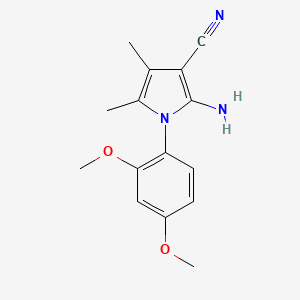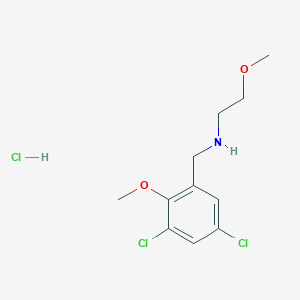
N-(tert-butyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide
Overview
Description
N-(tert-butyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide (also known as TBNPA) is a widely used flame retardant in various industries, including electronics, textiles, and plastics. TBNPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 268.3 g/mol. TBNPA is known for its ability to reduce the flammability of materials and prevent fires from spreading.
Mechanism of Action
The mechanism of action of TBNPA as a flame retardant involves the formation of a protective char layer on the surface of the material. When exposed to heat or flame, TBNPA decomposes and releases nitrogen gas, which dilutes the oxygen and prevents the combustion process. The char layer formed by TBNPA also acts as a physical barrier that prevents the material from further burning.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of TBNPA. However, some studies have suggested that TBNPA may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. TBNPA has also been shown to have low toxicity and is not mutagenic or carcinogenic.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TBNPA in lab experiments is its effectiveness as a flame retardant. TBNPA is also readily available and relatively inexpensive. However, one limitation of using TBNPA is that it may interfere with certain analytical techniques, such as gas chromatography. TBNPA may also affect the properties of the material being tested, which may affect the results of the experiment.
Future Directions
There are several future directions for the study of TBNPA. One area of research is the development of more efficient and environmentally friendly synthesis methods for TBNPA. Another area of research is the investigation of TBNPA's potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the long-term effects of TBNPA exposure on human health and the environment.
Conclusion
In conclusion, TBNPA is a widely used flame retardant that has been extensively studied for its effectiveness in reducing the flammability of materials. TBNPA has also shown potential as a neuroprotective agent in the treatment of neurodegenerative diseases. While there are some limitations to using TBNPA in lab experiments, it remains a valuable tool for researchers studying the properties of materials and the mechanisms of flame retardancy. Further research is needed to fully understand the potential benefits and risks of using TBNPA in various applications.
Scientific Research Applications
TBNPA has been extensively studied for its flame retardant properties. It has been shown to be effective in reducing the flammability of various materials, including polystyrene, polyethylene, and textiles. TBNPA has also been studied for its potential use in fire retardant coatings and composites. In addition, TBNPA has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-tert-butyl-1,5-dimethyl-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-6-8(14(16)17)7(12-13(6)5)9(15)11-10(2,3)4/h1-5H3,(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOUZSMWBHRHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC(C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-butyl-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4672495.png)
![2-{3-[(1-naphthyloxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4672498.png)


![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(2-methoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4672518.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)-N~2~-methylglycinamide](/img/structure/B4672533.png)
![3-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B4672548.png)

![ethyl 2-{[({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4672560.png)
![N-(3,5-dimethoxyphenyl)-4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4672572.png)
![methyl 6-(3-bromophenyl)-1-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4672579.png)
![3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid](/img/structure/B4672585.png)
![diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4672592.png)